

Application Notes and Protocols for M199 Medium in Endothelial Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M199

Cat. No.: B608789

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Medium 199 (**M199**) is a classic cell culture medium originally developed for the nutritional study of chick embryo fibroblasts. Its utility has since expanded to the in vitro cultivation of various cell types, including endothelial cells. While not as enriched as some more modern formulations, **M199**, when appropriately supplemented, provides a reliable and cost-effective basal medium for the culture of endothelial cells such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Endothelial Cells (HAECs).

Data Presentation

Table 1: Composition of Complete M199 Medium for Endothelial Cell Culture

This table summarizes the typical supplements and their working concentrations used to prepare a complete **M199** medium for the robust growth of endothelial cells. Concentrations can be optimized based on specific cell types and experimental needs.

Component	Typical Concentration	Purpose
Basal M199 Medium	-	Contains inorganic salts, amino acids, vitamins, and other nutrients.[1]
Fetal Bovine Serum (FBS)	10-20%	Provides growth factors, hormones, and attachment factors.[2][3][4][5]
Endothelial Cell Growth Supplement (ECGS)	25-50 µg/mL	A crucial supplement containing a mix of growth factors that promote endothelial cell proliferation.[4][5]
Heparin	50-100 µg/mL	Potentiates the activity of ECGS.[3][4][5]
L-Glutamine	2 mM	An essential amino acid for cell growth.[2][5]
Penicillin-Streptomycin	100 U/mL - 100 µg/mL	Prevents bacterial contamination.[2][4][5]
HEPES	24-25 mM	A buffering agent to maintain physiological pH.[3][5]

Table 2: Performance of M199 in Comparison to Other Media for Endothelial Cell Culture

While **M199** is widely used, other media formulations may offer advantages in terms of proliferation rates. This table provides a qualitative comparison based on available literature.

Medium	Relative Proliferation Rate	Key Characteristics
M199	Standard	A foundational medium requiring significant supplementation for optimal endothelial cell growth.
MCDB 131	Higher	Demonstrated a 2.3-fold increase in cell proliferation compared to M199 for human macrovascular endothelial cells. [6]
EGM-2	Higher	A specialized endothelial cell growth medium that some researchers have found to be superior for HUVEC proliferation compared to supplemented M199. [7]
DMEM	Variable	Can induce phenotypic changes in retinal endothelial cells and may not be optimal for maintaining their specific characteristics.

Experimental Protocols

Protocol 1: Preparation of Complete M199 Medium

Materials:

- **M199** Basal Medium (with Earle's Salts)
- Fetal Bovine Serum (FBS)
- Endothelial Cell Growth Supplement (ECGS)
- Heparin

- L-Glutamine
- Penicillin-Streptomycin solution
- Sterile bottles and filtering apparatus (0.22 µm filter)

Procedure:

- Begin with 900 mL of sterile, tissue culture grade water in a sterile container.
- Add the powdered **M199** medium to the water and stir until completely dissolved. Do not heat the water.
- If the medium does not contain it, add 2.2 g/L of sodium bicarbonate.[\[8\]](#)
- Adjust the pH to 7.2-7.4 using 1N HCl or 1N NaOH.
- Add sterile water to bring the total volume to 1 L.
- Sterilize the basal medium by passing it through a 0.22 µm filter.
- To create the complete medium, aseptically add the supplements to the desired final concentrations as outlined in Table 1. For example, to make 500 mL of complete medium with 20% FBS, add 100 mL of FBS to 400 mL of basal **M199**.
- Store the complete medium at 2-8°C, protected from light. The activity of ECGS in the medium can decrease after about 48 hours, so it is often added fresh before use.[\[5\]](#)

Protocol 2: Coating Culture Vessels with Gelatin

Materials:

- Gelatin (from bovine or porcine skin)
- Tissue-culture grade water
- Autoclave
- Sterile culture flasks or plates

Procedure:

- Prepare a 0.1% (w/v) gelatin solution by dissolving gelatin in tissue-culture grade water.
- Sterilize the solution by autoclaving.
- Aseptically coat the entire surface of the culture vessels with the sterile gelatin solution.
- Allow the vessels to sit for at least 2 hours in a laminar flow hood to allow the gelatin to dry and adhere to the surface.^[9]
- Aspirate any excess gelatin solution before introducing cells and medium.

Protocol 3: Subculturing of Endothelial Cells (HUVECs)

Materials:

- Confluent culture of HUVECs
- Complete **M199** Medium (pre-warmed to 37°C)
- Hanks' Balanced Salt Solution (HBSS) without Ca⁺⁺ and Mg⁺⁺
- Trypsin-EDTA solution (0.05% Trypsin, 0.02% EDTA)
- Gelatin-coated culture flasks
- Sterile pipettes and centrifuge tubes

Procedure:

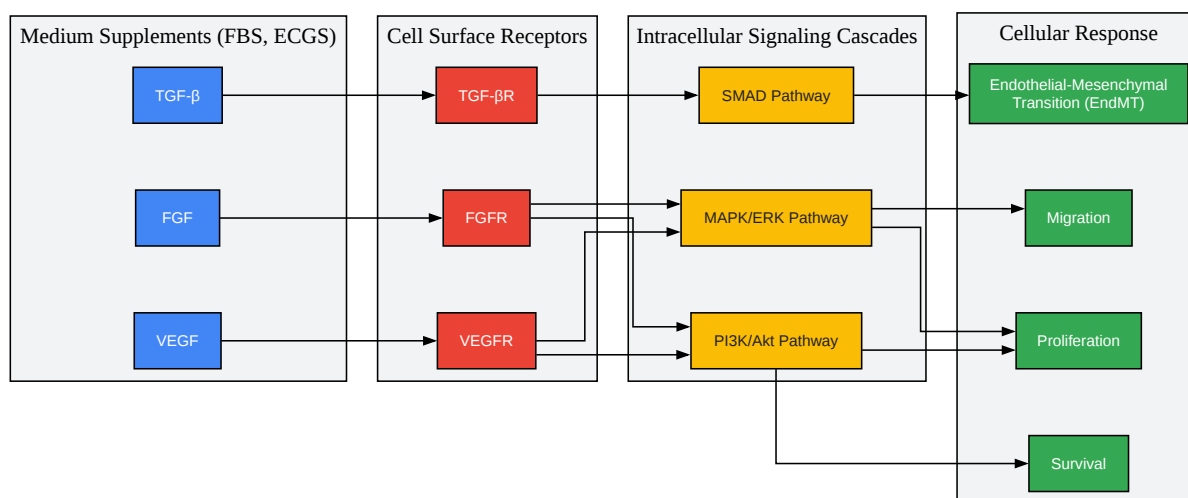
- Aspirate the spent medium from the confluent flask of HUVECs.
- Wash the cell monolayer with HBSS to remove any residual serum that may inhibit trypsin activity. Aspirate the HBSS.
- Add a small volume of Trypsin-EDTA to the flask, just enough to cover the cell monolayer.

- Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor the cells under a microscope.
- Once the cells have detached, add pre-warmed complete **M199** medium to the flask to neutralize the trypsin. The volume of medium should be at least equal to the volume of trypsin solution used.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete **M199** medium.
- Count the cells and determine the viability.
- Seed the cells into new gelatin-coated flasks at the desired density (e.g., 2,500-5,000 cells/cm²).
- Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂.[\[2\]](#)

Mandatory Visualizations

Signaling Pathways in Endothelial Cell Culture

The growth and function of endothelial cells are regulated by complex signaling pathways, which are influenced by the components of the culture medium, particularly the growth factors present in serum and supplements like ECGS.

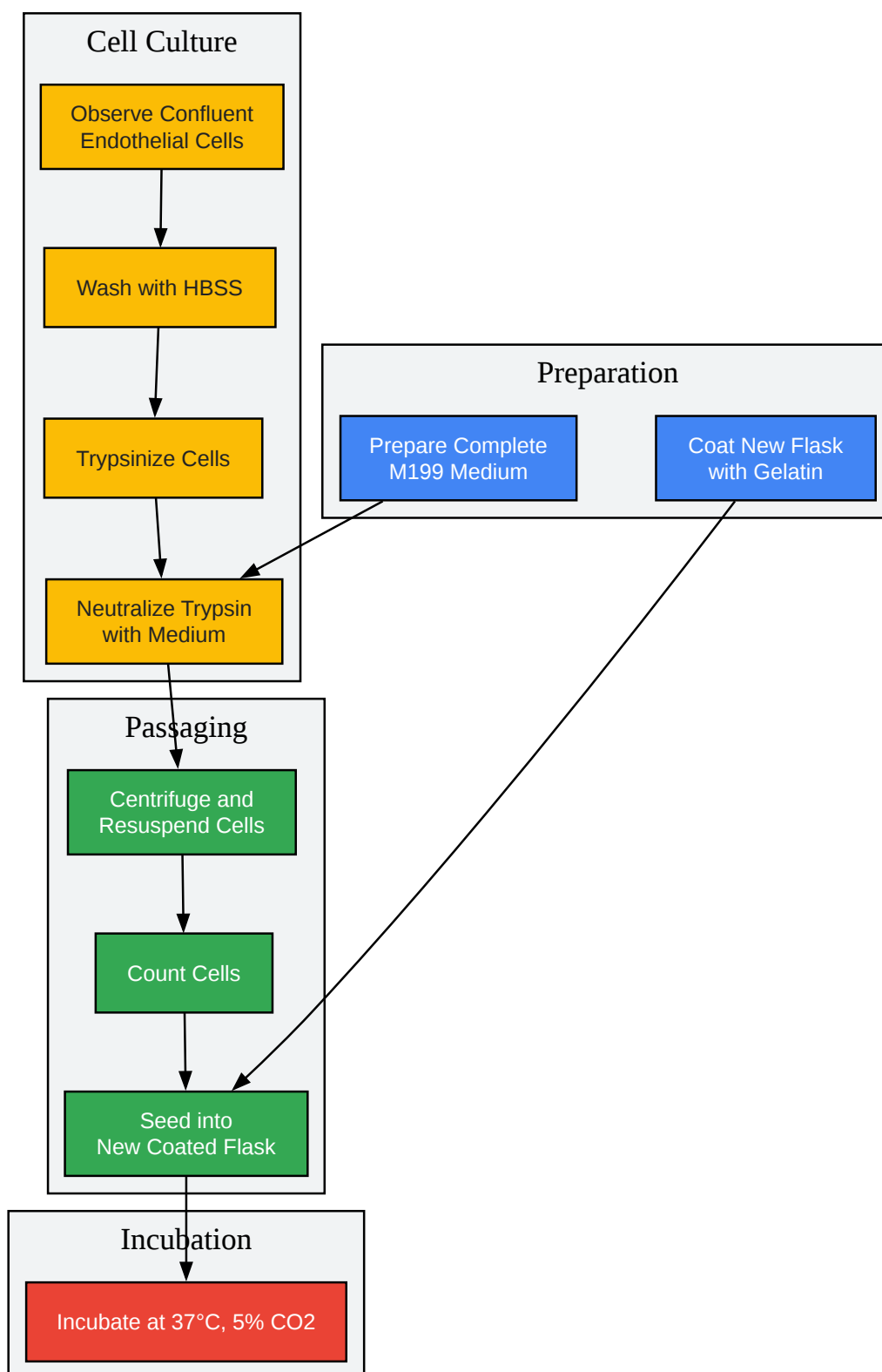


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Caption: Key signaling pathways in endothelial cells activated by medium supplements.

Experimental Workflow for Endothelial Cell Subculture

A standardized workflow is critical for maintaining healthy and reproducible endothelial cell cultures.

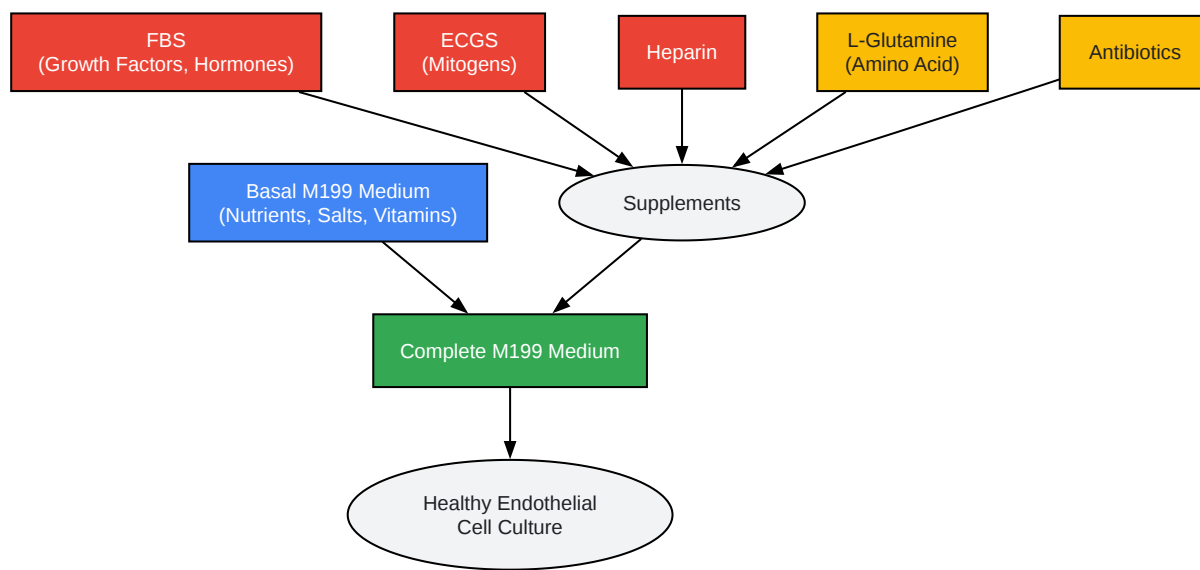


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Caption: General workflow for subculturing endothelial cells using **M199** medium.

Logical Relationship of Medium Components

The components of the complete **M199** medium work synergistically to support endothelial cell growth.



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